molecular formula C22H16O8 B1194033 Anhydromaggiemycin CAS No. 91432-49-4

Anhydromaggiemycin

Cat. No. B1194033
CAS RN: 91432-49-4
M. Wt: 408.4 g/mol
InChI Key: UUAGKLUSYOOORZ-UHFFFAOYSA-N
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Description

Anhydromaggiemycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

1. Antitumor Antibiotic Properties Anhydromaggiemycin has been identified as a novel anthracyclinone antitumor antibiotic. It exhibits significant activity against various murine tumor cell lines, demonstrating more effectiveness than its counterpart, maggiemycin. This suggests its potential as a therapeutic agent in cancer treatment. The structure-activity relationship of anhydromaggiemycin and its related anthracyclinones has been a subject of interest in scientific research, offering insights into the development of new antitumor drugs (Pandey et al., 1989).

2. Impact on Microglia-Driven Inflammation Although not directly related to anhydromaggiemycin, studies on similar compounds such as anhydroexfoliamycin, a secondary metabolite from Streptomyces, can provide indirect insights. Anhydroexfoliamycin has shown antioxidant properties and the potential to mitigate microglia-driven inflammation in neurodegenerative diseases. This points towards the possibility of anhydromaggiemycin or similar compounds playing a role in neurological research and treatment (Gegunde et al., 2021).

3. Antibacterial and Antimicrobial Effects The study of anisomycin, which shares a similar profile with anhydromaggiemycin, reveals its effectiveness as a protein synthesis inhibitor. This property of anisomycin has been explored to understand its antibacterial and antimicrobial effects, which may extend to anhydromaggiemycin. These characteristics make it a potential candidate for treating infections or in studies related to antibiotic resistance (Freeman et al., 1995).

4. Neurobiological Studies Research on anisomycin has also contributed to understanding neurobiological processes, such as memory formation and synaptic plasticity. Given the structural and functional similarities, anhydromaggiemycin might have potential applications in neurobiological research, particularly in understanding the mechanisms underlying learning and memory (Okulski et al., 2002).

properties

CAS RN

91432-49-4

Product Name

Anhydromaggiemycin

Molecular Formula

C22H16O8

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 2-ethyl-4,5,7,12-tetrahydroxy-6,11-dioxotetracene-1-carboxylate

InChI

InChI=1S/C22H16O8/c1-3-8-7-11(24)14-15(12(8)22(29)30-2)21(28)16-17(20(14)27)19(26)13-9(18(16)25)5-4-6-10(13)23/h4-7,23-24,27-28H,3H2,1-2H3

InChI Key

UUAGKLUSYOOORZ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C2C(=C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O

Canonical SMILES

CCC1=CC(=C2C(=C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O

synonyms

anhydromaggiemycin

Origin of Product

United States

Synthesis routes and methods

Procedure details

When maggiemycin was refluxed with p-toluene sulfonic acid in benzene for 4 hours, anhydromaggiemycin, at a yield of 84%, was obtained that was identical to the natural product in all physicochemical properties. The preparation of these compounds is summarized in FIG. 10.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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